molecular formula C17H18N6O2 B2654851 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034530-72-6

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2654851
CAS No.: 2034530-72-6
M. Wt: 338.371
InChI Key: QJACUNMVJCJNJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Triazolopyridine-Oxadiazole Chemistry

The fusion of triazolopyridine and oxadiazole motifs traces its origins to foundational work in heterocyclic chemistry. The triazole nucleus, first identified by Bladin in 1885, gained prominence following the discovery of azole-based antifungal agents in the mid-20th century. Parallel developments in oxadiazole chemistry emerged from furan derivative studies, where replacement of two methane groups with nitrogen atoms yielded the 1,3,4-oxadiazole scaffold. Early synthetic routes relied on cyclocondensation reactions, such as the formation of oxadiazole-2-thiones from dicarbonyl esters and phenyl hydrazine.

A pivotal advancement occurred in the 2010s with the integration of triazolopyridine cores—pyridine fused with triazole rings—into hybrid architectures. For example, De Nino et al. demonstrated ionic liquid-catalyzed regioselective syntheses of trisubstituted triazoles, enabling precise functionalization of the triazolopyridine scaffold. Concurrently, hydrazinolysis and cyclocondensation techniques were refined to incorporate oxadiazole subunits, as evidenced by the synthesis of cytotoxic triazole-3-thiol derivatives from oxadiazole precursors.

Significance in Heterocyclic Medicinal Chemistry

Triazolopyridine-oxadiazole hybrids exploit synergistic pharmacological properties:

  • Triazolopyridine : Enhances π-π stacking interactions with biological targets due to its planar aromatic system, improving binding affinity.
  • Oxadiazole : Introduces metabolic stability and hydrogen-bonding capacity via its electron-deficient nitrogen atoms, as seen in antimicrobial oxadiazole-thione derivatives.

Structural hybridization amplifies bioactivity profiles. For instance, compound 9 (triazole-3-thiol) exhibited cytotoxicity comparable to vinblastine against colon carcinoma cells, attributed to its triazolopyridine-oxadiazole-thiol architecture. Similarly, pyridine-pyrazole hybrids demonstrated antimicrobial and antioxidant activities through dual-target engagement.

Table 1 : Key Bioactive Hybrids and Their Activities

Hybrid Structure Biological Activity Mechanism Insights Source
Triazole-3-thiol Cytotoxic (IC₅₀ ≈ Vinblastine) Tubulin polymerization inhibition
Triazolopyridine-Schiff base Antimicrobial Ergosterol synthesis inhibition
Pyridotriazine derivatives Antioxidant Free radical scavenging

Current Research Landscape and Scientific Relevance

Recent advances focus on three domains:

  • Synthetic Methodology : Green chemistry approaches using ionic liquids (e.g., [mPy]OTf) enable regioselective 1,3-dipolar cycloadditions for triazole formation. Microwave-assisted cyclocondensation reduces reaction times for oxadiazole-thione synthesis.
  • Molecular Hybridization : Strategic fusion of triazolopyridine with oxadiazole units enhances target selectivity. For example, Mannich base derivatives (e.g., 11a–c ) show improved solubility and CNS penetration due to morpholine incorporation.
  • Computational Design : Molecular docking studies guide hybrid optimization. Pyridine-pyrazole hybrids exhibit favorable binding energies (-8.2 to -9.6 kcal/mol) against GlcN-6-P synthase, correlating with observed antimicrobial efficacy.

Ongoing challenges include overcoming multidrug resistance through structural diversification. Hybrids incorporating cyclohexenecarboxamide moieties—as in the title compound—leverage conformational flexibility to evade efflux pump recognition, a strategy validated in triazole-resistant Candida strains.

Properties

IUPAC Name

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-11-19-17(25-22-11)13-7-8-23-14(9-13)20-21-15(23)10-18-16(24)12-5-3-2-4-6-12/h2-3,7-9,12H,4-6,10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJACUNMVJCJNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4CCC=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the current understanding of its biological activity based on available literature.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclohexene moiety linked to a triazolo-pyridine derivative and an oxadiazole group. The presence of these functional groups suggests potential interactions with biological targets, enhancing its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study by Zhang et al., several oxadiazole derivatives were synthesized and screened for anticancer activity. Notably, one compound exhibited an IC50 value of 1.18 µM against multiple cancer cell lines including HEPG2 and MCF7, outperforming established drugs like staurosporine (IC50 = 4.18 µM) . This indicates that structural modifications in oxadiazole derivatives can lead to enhanced anticancer activity.

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHEPG21.18
StaurosporineHEPG24.18
Compound BMCF70.67

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Similar oxadiazole compounds have been evaluated for their effectiveness against various pathogens.

Case Study: Antimicrobial Screening

Research has shown that certain oxadiazole derivatives exhibit significant antibacterial activity against Mycobacterium tuberculosis. For example, compounds with similar structures demonstrated IC50 values ranging from 1.35 to 2.18 µM against this pathogen . This suggests that this compound may also possess similar properties.

Compound NamePathogen TestedIC50 (µM)Reference
Compound CMycobacterium tuberculosis1.35
Compound DMycobacterium tuberculosis2.18

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit critical enzymes involved in cancer cell proliferation and survival.
  • Disruption of Cellular Signaling : The interference with signaling pathways related to cell growth and apoptosis is another proposed mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural differences between the target compound and analogs identified in the literature:

Compound Name Core Structure Oxadiazole Substituent Carboxamide Group Synthesis Yield (if reported)
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide Triazolo[4,3-a]pyridine 3-methyl-1,2,4-oxadiazol-5-yl Cyclohex-3-enecarboxamide Not reported
1-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]indazole-3-carboxamide Triazolo[4,3-a]pyridine 3-methyl-1,2,4-oxadiazol-5-yl 1-methylindazole-3-carboxamide Not reported
Compound 60: N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide Benzo[b]oxazolo[3,4-d][1,4]oxazine 5-methyl-1,2,4-oxadiazol-3-yl Acetamide 45.5%

Key Observations:

Core Structure Differences: The target compound and the indazole analog () share the triazolo[4,3-a]pyridine core, likely favoring π-π interactions in binding pockets. In contrast, Compound 60 () employs a benzo-oxazolo-oxazine core, which introduces oxygen atoms and a fused bicyclic system that may alter electronic properties and solubility . The cyclohexene carboxamide in the target compound introduces a non-aromatic, conformationally flexible group compared to the planar indazole in the analog from . This could modulate membrane permeability or steric interactions .

Oxadiazole Substituent Position :

  • The target compound and the indazole analog both feature a 3-methyl-1,2,4-oxadiazol-5-yl group, whereas Compound 60 uses a 5-methyl-1,2,4-oxadiazol-3-yl substituent. This positional isomerism may influence hydrogen bonding or steric bulk at the binding site .

The indazole carboxamide () adds aromaticity, which could improve stacking interactions but reduce solubility .

Hypothetical Structure-Activity Relationship (SAR) Insights

While explicit biological data are unavailable in the provided evidence, structural comparisons suggest:

  • Impact of Oxadiazole Position : The 3-methyl substitution on the oxadiazole (vs. 5-methyl in Compound 60) could alter electron distribution, affecting interactions with polar residues in enzymatic active sites .
  • Carboxamide Flexibility : The cyclohexene group’s flexibility might enable adaptive binding in dynamic targets, whereas rigid aromatic groups (e.g., indazole) could favor high-affinity but less selective interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.